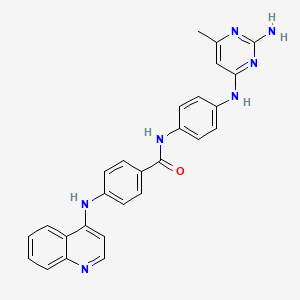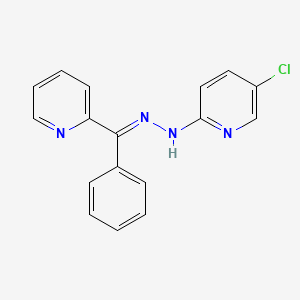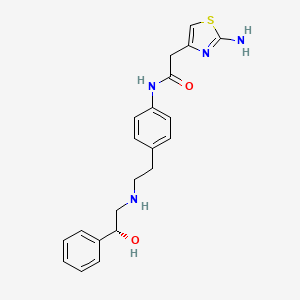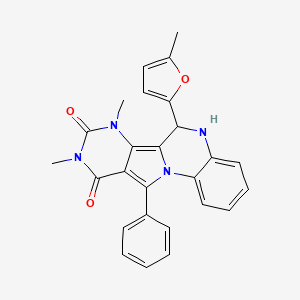
PPQ-102
概述
描述
PPQ-102 是一种可逆性抑制剂,能抑制囊性纤维化跨膜传导调节因子 (CFTR) 氯离子通道。 它以完全抑制 CFTR 氯离子电流的能力而闻名,其 IC50 值约为 90 nM 。 该化合物在预防多囊肾病的囊肿扩大方面显示出潜力 。
科学研究应用
PPQ-102 在科学研究中具有广泛的应用范围:
化学: 它被用作研究抑制 CFTR 氯离子通道的模型化合物。
生物学: This compound 用于与多囊肾病相关的研究,在该疾病中,它已被证明可以有效预防囊肿扩大。
作用机制
PPQ-102 通过靶向 CFTR 蛋白的细胞内核苷酸结合域发挥作用。 它以可逆且电压无关的方式抑制 CFTR 介导的氯离子电流 。 该化合物使 CFTR 通道稳定在关闭状态,防止氯离子通过 。 这种机制在减少多囊肾病的囊肿形成和扩大方面特别有效 。
生化分析
Biochemical Properties
PPQ-102 is known to interact with the CFTR chloride channels, where it acts as a reversible inhibitor . The nature of these interactions involves the intracellular nucleotide binding domains of CFTR, leading to the inhibition of CFTR-mediated chloride current .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been used to reduce the size and number of renal cysts in a neonatal kidney organ culture model of polycystic kidney disease . Furthermore, this compound can increase vascular endothelial growth factor-A production in cultured airway epithelial cells, triggering epidermal growth factor receptor phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the CFTR chloride channels . This leads to enzyme inhibition, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to completely prevent cyst formation and reduce the size of preformed cysts in an ex vivo murine neonatal kidney organ culture .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a concentration of 5 µM, this compound has been shown to completely prevent cyst formation and reduce the size of preformed cysts in an ex vivo murine neonatal kidney organ culture .
Subcellular Localization
Current studies suggest that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
PPQ-102 的制备涉及多种合成路线和反应条件。 一种方法涉及合成嘧啶并吡咯并喹喔啉二酮化合物,然后对其进行修饰以生产 this compound 。 体内制剂的制备方法包括将该化合物溶解在二甲基亚砜 (DMSO) 中,然后与聚乙二醇 (PEG) 300、吐温 80 和去离子水混合 。
化学反应分析
PPQ-102 会经历各种化学反应,包括:
氧化和还原:
取代反应: 该化合物会发生取代反应,特别是涉及其官能团。
常见试剂和条件: DMSO、PEG 300 和吐温 80 等试剂通常用于涉及 this compound 的制备和反应。
相似化合物的比较
PPQ-102 与其他 CFTR 抑制剂和调节剂进行比较:
特扎卡夫托: 一种作为 CFTR 基因功能校正剂的小分子。
GLPG1837: 一种有效的 CFTR 增强剂,具有不同的功效特征。
伊森蒂卡夫托: 一种口服活性 CFTR 通道增强剂。
苯并嘧啶并吡咯并恶嗪二酮 (BPO) 化合物: 与 this compound 相比,这些化合物显示出改善的效力、代谢稳定性和水溶性。
This compound 因其在抑制 CFTR 氯离子电流方面的高效力及其在多囊肾病和囊性纤维化中的潜在治疗应用而脱颖而出 。
属性
IUPAC Name |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOVRNGPIWJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


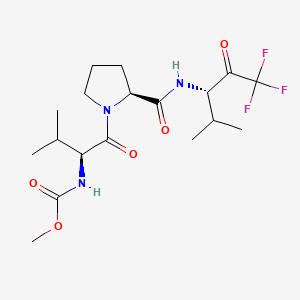
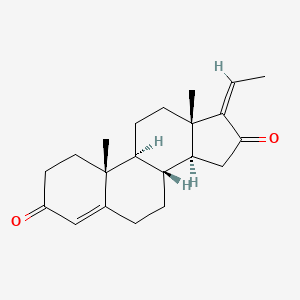
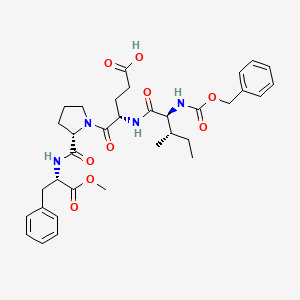
![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)
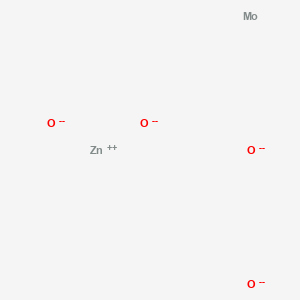
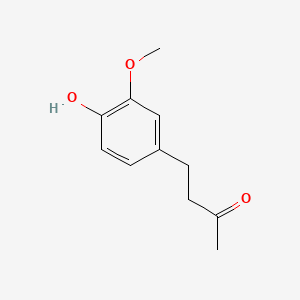
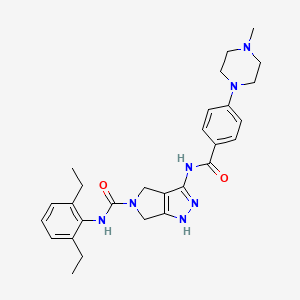
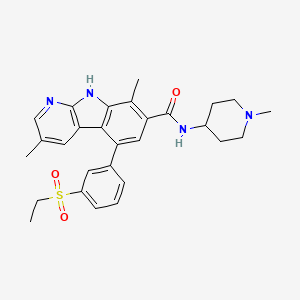
![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)
